

An In-Depth Technical Guide to 2-Azido-1-phenylethanone (Phenacyl Azide)

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Compound of Interest

Compound Name: 2-Azido-1-phenylethanone

Cat. No.: B1278753

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CAS Number: 1816-88-2 Molecular Formula: C₈H₇N₃O

This guide provides a comprehensive technical overview of **2-azido-1-phenylethanone**, commonly known as phenacyl azide. It is intended for researchers, scientists, and drug development professionals who handle or intend to utilize this versatile yet hazardous chemical intermediate. The document covers its core properties, significant hazards, reactivity profile, and detailed protocols for its synthesis and safe handling, emphasizing the causality behind experimental and safety choices.

Executive Summary: A High-Energy Intermediate

2-Azido-1-phenylethanone is an organic azide that serves as a valuable building block in synthetic chemistry, primarily due to the reactive azide moiety positioned alpha to a carbonyl group.^[1] This unique structural arrangement makes it a potent precursor for the synthesis of a wide array of nitrogen-containing heterocycles, including triazoles, pyrrolidines, and imidazoles.^{[2][3]} However, its utility is intrinsically linked to its significant energetic properties. The compound is sensitive to external energy inputs such as heat, light, and physical shock, classifying it as a potentially explosive material that demands rigorous safety protocols.^[3] This guide balances its synthetic potential with a thorough examination of its associated risks to ensure safe and effective laboratory application.

Physicochemical Properties

While some experimental physical properties of **2-azido-1-phenylethanone** are not consistently reported in the literature, its fundamental chemical characteristics are well-defined. [2][3] The compound typically appears as a colorless to pale yellow solid.[3]

Property	Value	Source(s)
CAS Number	1816-88-2	[4]
Molecular Formula	C ₈ H ₇ N ₃ O	[4]
Molecular Weight	161.16 g/mol	[4]
IUPAC Name	2-azido-1-phenylethanone	[4]
Common Synonyms	Phenacyl azide, α -Azidoacetophenone	[4]
Appearance	Colorless to pale yellow solid	[3]
Melting Point	Not Available (N/A)	[2][3]
Boiling Point	Not Available (N/A) - Decomposes	[2][3]

Note: The absence of reliable melting and boiling point data is indicative of the compound's thermal instability. It is known to decompose upon heating, often explosively, precluding standard measurement.

Hazard Analysis and GHS Classification

The primary hazard associated with **2-azido-1-phenylethanone** is its explosive nature. Organic azides, particularly those with a low carbon-to-nitrogen ratio, are energetically unstable and can decompose violently.[5][6] The presence of the carbonyl group further influences the reactivity of the azide.

While a consensus GHS classification is not available from a centralized regulatory body like ECHA, based on the known properties of similar low-molecular-weight organic azides and α -azido ketones, the following hazards should be assumed:

- Explosive Properties: Sensitive to shock, friction, heat, and light.[\[3\]](#) The "Rule of Six," a common guideline for energetic materials, suggests that compounds with fewer than six carbon atoms per energetic functional group (like azide) are prone to instability.[\[5\]](#) With eight carbons and an azide group, phenacyl azide warrants extreme caution.
- Acute Toxicity: The azide functional group is toxicologically similar to cyanide.[\[6\]](#) While specific LD50 data for phenacyl azide is not readily available, the precursor sodium azide is known to be fatal if swallowed, inhaled, or in contact with skin.
- Reactivity Hazards: Reacts violently with acids to form the highly toxic and explosive hydrazoic acid.[\[5\]](#) It can also form shock-sensitive heavy metal azides upon contact with metals like copper, lead, and their alloys (e.g., brass).[\[7\]](#)

Anticipated GHS Hazard Pictograms:

Due to its inherent properties, the following GHS pictograms are appropriate for labeling **2-azido-1-phenylethanone**:

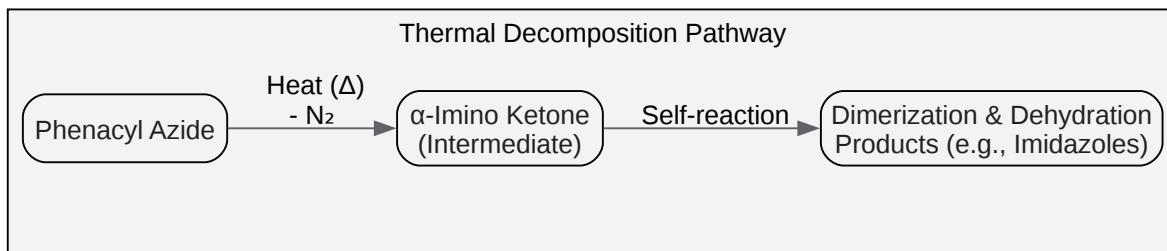
Pictogram	Symbol	Hazard Class	Description
	GHS01	Explosive	Unstable explosive; risk of mass explosion. Heating may cause an explosion. [8]
	GHS06	Acute Toxicity (Fatal)	Fatal if swallowed, in contact with skin, or if inhaled. [9]
	GHS08	Serious Health Hazard	May cause damage to organs through prolonged or repeated exposure. [9]

Reactivity and Chemical Behavior

The chemical utility of phenacyl azide stems from the versatile reactivity of the α -azido ketone moiety.

Thermal Decomposition

Heating phenacyl azide leads to the extrusion of dinitrogen (N_2) gas, a thermodynamically favorable process. This decomposition can be violent. The initial product is a highly reactive α -imino ketone intermediate, which can then undergo further reactions such as dimerization and dehydration to form substituted imidazoles.[\[10\]](#)



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Caption: Thermal decomposition of phenacyl azide proceeds via a reactive α -imino ketone.

Base-Mediated Decomposition

In the presence of a base, the active methylene protons (alpha to both the carbonyl and azide groups) can be abstracted. This facilitates the elimination of N_2 and the formation of an N-unsubstituted imine, which can be trapped *in situ* for various synthetic transformations.[\[2\]](#) This reactivity is central to its use in one-pot, multi-component reactions.

Cycloaddition Reactions

The azide group is a classic 1,3-dipole and readily participates in [3+2] cycloaddition reactions with dipolarophiles, most notably alkynes. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions.

Incompatible Materials

A critical aspect of handling phenacyl azide is avoiding incompatible materials that can lead to catastrophic failure of containment.

- Heavy Metals: Copper, lead, mercury, silver, zinc, and their alloys can form highly shock-sensitive and explosive metal azides.[5][7]
- Strong Acids: Reacts to form hydrazoic acid, which is volatile, highly toxic, and explosive.[5]
- Halogenated Solvents: Avoid chlorinated solvents like dichloromethane and chloroform, as they can react to form dangerously unstable diazidomethane and triazidomethane.[6]
- Strong Oxidizing Agents: Can lead to violent reactions.

Experimental Protocols and Safe Handling

Working with phenacyl azide requires a mindset rooted in hazard mitigation. All operations must be conducted with the understanding that it is a potential explosive.

Synthesis of 2-Azido-1-phenylethanone from 2-Bromoacetophenone

This protocol describes a standard laboratory-scale synthesis via nucleophilic substitution. The causality for each step is explained to reinforce the safety and chemical principles involved.

WARNING: This procedure involves sodium azide (highly toxic) and produces phenacyl azide (potentially explosive). It must be performed in a certified chemical fume hood behind a blast shield.

Materials:

- 2-Bromoacetophenone (1.0 eq)
- Sodium Azide (NaN_3) (1.2 eq)
- Acetone/Water solvent mixture (e.g., 4:1 v/v)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice-water bath
- Separatory funnel
- Drying agent (e.g., anhydrous MgSO₄)
- Rotary evaporator with a water bath (temperature strictly controlled $\leq 30\text{ }^{\circ}\text{C}$)

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoacetophenone in the acetone/water solvent.
 - Causality: The mixed solvent system is chosen to dissolve both the organic starting material and the inorganic sodium azide, facilitating a homogenous reaction environment. Water is essential for dissolving the azide salt.
- Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0-5 °C.
 - Causality: The S_n2 reaction is exothermic. Cooling the reaction controls the reaction rate and dissipates heat, preventing thermal runaway which could lead to violent decomposition of the azide product.
- Addition of Sodium Azide: Add sodium azide in small portions over 15-20 minutes, ensuring the temperature does not rise above 10 °C.
 - Causality: Portion-wise addition is a critical control measure to manage the exothermicity of the reaction. It prevents a rapid increase in temperature and concentration of the energetic product.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

- Causality: Monitoring ensures the reaction is complete, preventing the isolation of unreacted starting material and maximizing yield. It also prevents unnecessarily long reaction times.
- Work-up - Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) three times.
 - Causality: The product is organic-soluble. This step partitions the product into the organic layer, separating it from unreacted sodium azide and other water-soluble byproducts.
- Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).
 - Causality: The brine wash helps to remove residual water from the organic phase and break up any emulsions, leading to a cleaner product.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. **CRITICAL:** The water bath temperature must not exceed 30 °C. Do not evaporate to complete dryness; leave a small amount of solvent.
 - Causality: This is the most hazardous step. Removing the solvent concentrates the explosive product. Using minimal heat and avoiding complete dryness prevents the formation of a pure, solid azide which is most sensitive to shock and friction. The presence of residual solvent desensitizes the product.
- Immediate Use: The crude phenacyl azide should be used immediately in the next synthetic step without purification or storage.
 - Causality: Storing organic azides, especially in concentrated or pure form, significantly increases the risk of accidental detonation.^[5]

Caption: A self-validating workflow for phenacyl azide synthesis, with each step designed to mitigate risk.

Safe Handling and Storage

- Engineering Controls: Always handle phenacyl azide in a chemical fume hood. A blast shield must be used for all operations, including transfers.
- Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.
- Utensils: Use only spatulas and scrapers made of non-sparking materials like plastic, Teflon, or wood. Never use metal spatulas.^[5]
- Glassware: Avoid using glassware with ground-glass joints, as friction can be an ignition source.^[11] If unavoidable, ensure joints are well-lubricated. Check all glassware for cracks or star fractures before use.
- Storage: Storage is strongly discouraged. If absolutely necessary for a very short period, store as a dilute solution (<1 M) in a vented container in a dark, explosion-proof refrigerator (-18 °C is recommended).^[5] Label the container clearly with "DANGER: POTENTIALLY EXPLOSIVE."
- Scale: Work on the smallest scale possible. Do not scale up reactions without a thorough hazard review and approval from institutional safety personnel.

Emergency Procedures

- Spills:
 - Evacuate: Immediately alert others and evacuate the immediate area.
 - Isolate: Prevent access to the spill area. Do not attempt to clean up a spill of solid or concentrated phenacyl azide yourself.
 - Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.
 - For very small solution spills: If you are trained and equipped, you may absorb the spill with a non-combustible absorbent material (e.g., vermiculite). The contaminated absorbent must be treated as explosive waste.^{[12][13]}
- Personal Exposure:

- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
- Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]
- Fire: Do not attempt to fight a fire involving phenacyl azide. Evacuate the area and activate the fire alarm. Inform emergency responders that the fire involves a potentially explosive azide compound.

Waste Disposal and Decontamination

- Never dispose of azide-containing waste down the drain. This can lead to the formation of explosive heavy metal azides in the plumbing.[7]
- Deactivation: Before disposal, the azide functionality should be chemically destroyed. A common method for deactivating residual azides in solution is through careful reaction with nitrous acid (generated *in situ* from sodium nitrite and acid), which converts the azide to nitrogen gas.[13] This procedure itself is hazardous due to the evolution of toxic nitrogen oxides and must be performed in a fume hood by trained personnel.
- Waste Collection: All contaminated solid waste (gloves, absorbent, glassware) must be collected in a dedicated, clearly labeled hazardous waste container for explosive materials and disposed of through your institutional EHS office.[5]

Conclusion

2-Azido-1-phenylethanone is a powerful synthetic tool whose utility is directly proportional to the respect afforded to its hazardous nature. Its classification as a potentially explosive, shock- and heat-sensitive compound necessitates a culture of safety that goes beyond standard laboratory practice. By understanding the chemical principles behind its reactivity and instability, and by rigorously adhering to the handling, synthesis, and disposal protocols outlined in this guide, researchers can safely harness the synthetic potential of this high-energy intermediate for the advancement of chemical and pharmaceutical sciences.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Azido-1-phenylethanone (Phenacyl Azide)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1278753#cas-number-1816-88-2-properties-and-hazards>]

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